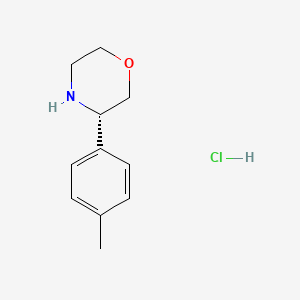

![molecular formula C18H19N3OS B2754660 4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 441289-53-8](/img/structure/B2754660.png)

4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

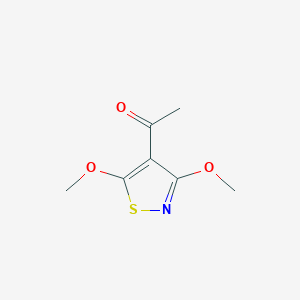

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a dimethylamino group and a benzothiazole group. Benzamides are a class of compounds that are often used in medicinal chemistry due to their bioactive properties . Dimethylamino groups are basic functional groups often found in organic compounds, and benzothiazoles are heterocyclic aromatic compounds that are also known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems due to the aromatic rings, which could result in interesting optical and electronic properties. The presence of the amide group could also result in the formation of hydrogen bonds .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The dimethylamino group could potentially be quaternized with an alkyl halide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents. The compound could also exhibit fluorescence properties due to the presence of the conjugated system .Applications De Recherche Scientifique

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to 4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide, have been studied for their corrosion inhibiting effects. For instance, specific benzothiazole compounds have shown high efficiency in protecting steel against corrosion in acidic environments, attributed to their ability to adsorb onto the metal surface through both physical and chemical interactions (Hu et al., 2016). This property is particularly valuable in industrial applications where metal preservation is crucial.

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of benzothiazole, including compounds similar in structure to this compound, have been synthesized and evaluated for various biological activities. For example, certain benzothiazole-based compounds have been identified as potential nonsteroidal anti-inflammatory drugs (NSAIDs), demonstrating significant anti-inflammatory activity across various concentrations (Lynch et al., 2006). These findings suggest potential therapeutic applications in treating inflammation-related conditions.

Antimicrobial Agents

Thiazolidinone derivatives, often synthesized using benzothiazole components, have been explored for their antimicrobial properties. Research has indicated that certain thiazolidinone compounds exhibit moderate efficacy against bacterial and fungal species, highlighting their potential as antimicrobial agents (Abdel‐Aziz et al., 2008). The development of new antimicrobial compounds is crucial in the fight against drug-resistant microbial strains.

Photometric Reagents for Selenium Detection

Another application involves the use of benzothiazole derivatives as photometric reagents for the detection of selenium. A study demonstrated that 4-dimethylamino-1,2-phenylenediamine, a compound related to benzothiazole derivatives, reacts with selenium (IV) to form a red-colored compound with specific absorption characteristics, making it a selective and sensitive reagent for selenium detection (Demeyere & Hoste, 1962). This application is particularly relevant in environmental and biochemical assays where accurate selenium quantification is required.

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets such as enzymes or receptors in the body. The benzothiazole and benzamide moieties are common in many bioactive compounds and could play a key role in these interactions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(dimethylamino)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-11-9-12(2)16-15(10-11)23-18(19-16)20-17(22)13-5-7-14(8-6-13)21(3)4/h5-10H,1-4H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXJXGAWOIQVOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

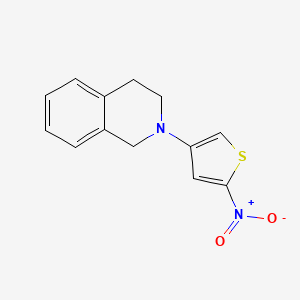

![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2754581.png)

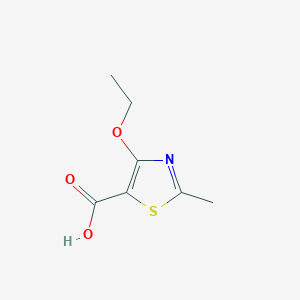

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2754582.png)

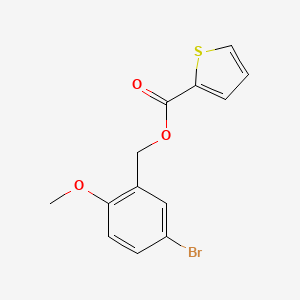

![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2754585.png)

![N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2754586.png)

![2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2754590.png)

![3,5-dimethyl-4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)isoxazole](/img/structure/B2754591.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2754592.png)

![N1-(3-methoxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2754594.png)

![2-{3-[2-ethyl-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754595.png)